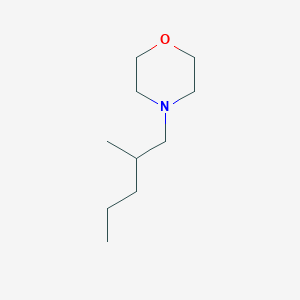

4-(2-Methylpentyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

16627-39-7 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-(2-methylpentyl)morpholine |

InChI |

InChI=1S/C10H21NO/c1-3-4-10(2)9-11-5-7-12-8-6-11/h10H,3-9H2,1-2H3 |

InChI Key |

BDQXYBMVOPDDKE-UHFFFAOYSA-N |

SMILES |

CCCC(C)CN1CCOCC1 |

Canonical SMILES |

CCCC(C)CN1CCOCC1 |

Synonyms |

4-(2-Methylpentyl)morpholine |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 2 Methylpentyl Morpholine and Analogues

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the electronic distribution and energy landscape of 4-(2-methylpentyl)morpholine.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations also allow for the prediction of its vibrational frequencies, which correspond to the various ways the molecule can vibrate. This information is invaluable for interpreting experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) spectroscopy. bohrium.com

In a typical DFT study of a morpholine (B109124) derivative, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional with a suitable basis set, such as 6-311++G(d,p), is often used to optimize the molecular geometry and calculate the vibrational frequencies. The results of such a calculation for this compound would provide precise bond lengths, bond angles, and dihedral angles, defining its molecular structure.

| Parameter | Predicted Value |

| Total Energy | Value (Hartrees) |

| Dipole Moment | Value (Debye) |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value (eV) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

Note: The values in this table are illustrative and would be determined from specific DFT calculations for this compound.

The calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of the synthesized compound. For instance, the characteristic stretching frequencies of the C-O-C and C-N-C bonds within the morpholine ring, as well as the various C-H stretching and bending modes of the 2-methylpentyl group, can be precisely assigned. openmedicinalchemistryjournal.com

The conformational flexibility of this compound, arising from the morpholine ring and the rotatable bonds in the alkyl substituent, is critical to its function. The morpholine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky 2-methylpentyl group at the nitrogen atom can influence the ring's puckering and the orientation of the substituent.

Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically changing key dihedral angles and calculating the corresponding energy. This process identifies the low-energy conformers and the energy barriers between them. Such studies reveal the most stable conformations of this compound and provide insights into its dynamic behavior. The low reactivity of morpholine-enamines has been attributed to the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in various solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent influences its conformational preferences and dynamics. These simulations are particularly useful for understanding how the molecule behaves in a realistic chemical or biological setting. Furthermore, MD simulations can be used to predict various physicochemical properties, such as the diffusion coefficient and radial distribution functions, which describe the solvation shell around the molecule. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For morpholine derivatives, theoretical studies are instrumental in understanding their role in catalysis.

Morpholine and its derivatives are known to act as organocatalysts in various chemical transformations. nih.govresearchgate.net For example, they can catalyze the Mannich reaction, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis. bohrium.com Theoretical studies, often using DFT, can be employed to investigate the detailed mechanism of such reactions.

In a typical organocatalytic cycle involving a morpholine derivative, the morpholine nitrogen acts as a nucleophile to activate the substrate. Computational studies can model the entire reaction pathway, including the formation of key intermediates and transition states. nih.govresearchgate.net By calculating the energies of these species, the rate-determining step of the reaction can be identified, and the factors controlling the stereoselectivity of the reaction can be understood. For instance, in the Michael addition of aldehydes to nitroolefins catalyzed by morpholine-based catalysts, computational studies have been used to disclose the transition state of the reaction, explaining the efficiency and stereoselectivity of the catalyst. nih.govresearchgate.net

In Silico Prediction of Molecular Interactions with Biomolecules

The potential biological activity of this compound can be explored using various in silico techniques. These methods predict how the molecule might interact with biological targets such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.commdpi.com By docking this compound into the active site of a target protein, one can estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is crucial for structure-based drug design and for understanding the molecule's potential pharmacological effects. For example, morpholine derivatives have been investigated as potential inhibitors of enzymes like enoyl-acyl carrier protein (ACP) reductase, which is involved in bacterial fatty acid biosynthesis. openmedicinalchemistryjournal.com

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Enoyl-Acyl Carrier Protein Reductase | Value | Amino Acid Residues |

| Inducible Nitric Oxide Synthase | Value | Amino Acid Residues |

| Cytochrome P450 | Value | Amino Acid Residues |

Note: This table presents hypothetical docking results for this compound against various protein targets. The values would be obtained from specific molecular docking studies.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness and pharmacokinetic properties of this compound. researchgate.netmdpi.com These predictions help in the early stages of drug discovery to identify candidates with favorable profiles for further development. mdpi.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking simulations are a cornerstone of computational chemistry and drug design, providing predictive insights into how a small molecule, or ligand, might interact with a macromolecular target, such as a protein or nucleic acid. nih.govmdpi.com This in silico technique models the binding process at an atomic level, predicting the preferred orientation, conformation, and binding affinity of the ligand within the target's binding site. For this compound and its analogues, these simulations are instrumental in elucidating potential biological activities and guiding the development of new molecules with desired therapeutic properties. nih.gov

The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry, attributed to its favorable physicochemical properties and its presence in numerous bioactive compounds. nih.gov When incorporated into a molecule like this compound, the morpholine ring can act as a hydrogen bond acceptor via its oxygen atom, while the tertiary amine is a key site for substitution, allowing for the exploration of vast chemical space. The 4-position substituent, in this case, the 2-methylpentyl group, plays a crucial role in defining the steric and hydrophobic character of the molecule, which in turn governs its interaction with specific binding pockets. acs.orgornl.gov

Molecular docking studies on morpholine-containing analogues have been conducted against a wide array of biological targets. These computational experiments are essential for understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govnih.gov For instance, research on morpholine derivatives has explored their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) or as antagonists for neurotransmitter receptors. nih.gov In such studies, a library of candidate molecules is docked into the active site of the target protein. The simulations yield a "docking score" or an estimated binding energy, which quantifies the stability of the ligand-protein complex. A lower binding energy typically suggests a more favorable and stable interaction.

The output of a docking simulation provides a detailed 3D model of the ligand-target complex, highlighting key intermolecular interactions. These can include:

Hydrogen Bonds: The morpholine oxygen is a potential hydrogen bond acceptor, forming crucial interactions with donor residues (e.g., Tyrosine, Serine, Asparagine) in a binding pocket.

Hydrophobic Interactions: The alkyl chain, the 2-methylpentyl group, is expected to favorably occupy hydrophobic pockets lined with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

While specific docking data for this compound is not extensively published, the principles can be illustrated with data typical for its analogues. The following tables represent hypothetical docking results for a morpholine analogue against two different protein targets, showcasing the type of data generated and its interpretation.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Morpholine Analogue 1 | Protein A (e.g., a Kinase) | -8.5 | Tyr23, Leu88, Val95 | H-Bond with Tyr23, Hydrophobic with Leu88, Val95 |

| Morpholine Analogue 2 | Protein A (e.g., a Kinase) | -7.9 | Tyr23, Ala45 | H-Bond with Tyr23, Hydrophobic with Ala45 |

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Morpholine Analogue 1 | Protein B (e.g., a GPCR) | -9.2 | Phe101, Trp120, Asn150 | Hydrophobic with Phe101, Trp120; H-Bond with Asn150 |

| Morpholine Analogue 2 | Protein B (e.g., a GPCR) | -9.8 | Phe101, Trp120, Asn150, Ser152 | Hydrophobic with Phe101, Trp120; H-Bonds with Asn150, Ser152 |

The predictive power of molecular docking is often enhanced when combined with other computational methods, such as molecular dynamics (MD) simulations. frontiersin.orgmdpi.comnih.gov MD simulations can assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the molecular interactions. frontiersin.orgmdpi.com By analyzing these computational results, researchers can prioritize which analogues of this compound should be synthesized and tested in laboratory experiments, thereby accelerating the discovery of new chemical probes or drug candidates.

Non Clinical Biological Interactions and Mechanistic Insights of 4 2 Methylpentyl Morpholine Derivatives in Vitro Studies

Interactions with Subcellular Compartments and Organelles (e.g., Lysosome-Targeting Mechanisms)

The morpholine (B109124) moiety is a well-established lysosome-targeting group, a property conferred by its physicochemical characteristics. nih.govmdpi.com The nitrogen atom in the morpholine ring has a pKa value typically in the range of 4 to 6. researchgate.netfrontiersin.org This allows the compound to be protonated within the acidic microenvironment of lysosomes (pH 4.5–5.0). frontiersin.orgnih.gov

The proposed mechanism for lysosomal accumulation is as follows:

Passive Diffusion: In the relatively neutral pH of the cytoplasm (around 7.2-7.4), a significant fraction of morpholine-containing compounds remains unprotonated and lipophilic, allowing them to passively diffuse across the lysosomal membrane.

Protonation and Sequestration: Once inside the acidic lysosome, the morpholine nitrogen atom becomes protonated. This charged form is less membrane-permeable and is effectively trapped within the organelle. frontiersin.org This process, known as "ion trapping," leads to a significant accumulation of the compound within the lysosomes.

This inherent lysosome-targeting ability has been leveraged in the design of fluorescent probes and other agents intended to act within this organelle. nih.govnih.gov For instance, fluorescent probes incorporating a morpholine unit have been successfully used to visualize lysosomes in living cells and to monitor the lysosomal environment. frontiersin.orgnih.gov While direct studies on 4-(2-methylpentyl)morpholine are not available, the presence of the morpholine ring strongly suggests a propensity for lysosomal accumulation.

Enzyme Inhibition Mechanisms and Kinetics (in vitro)

Derivatives of morpholine have been investigated as inhibitors of various enzymes. The morpholine ring can serve as a scaffold to which different pharmacophoric groups can be attached, influencing both potency and selectivity of enzyme inhibition.

Inhibition of Specific Enzymes (e.g., Kinases, Hydrolases, Oxidoreductases)

In vitro studies have demonstrated that compounds containing the morpholine scaffold can inhibit a diverse range of enzymes:

Kinases: Morpholine derivatives have been explored as inhibitors of kinases such as mTOR (mammalian target of rapamycin). Computational docking and molecular dynamics simulations suggest that these derivatives can fit into the active site of mTOR, with some compounds showing potent anticancer activity in cell lines. mdpi.com

Hydrolases: Certain halo-substituted mixed ester/amide-based analogues containing a morpholine moiety have been prepared and shown to be good to excellent inhibitors of jack bean urease. researchgate.net

Oxidoreductases: Cyclodidepsipeptides containing a morpholine-2,5-dione (B184730) structure have been identified as excellent inhibitors of xanthine (B1682287) oxidase (XO). researchgate.net

Biochemical Analysis of Enzyme-Substrate-Inhibitor Interactions

The analysis of enzyme kinetics provides insight into the mechanism of inhibition. For different morpholine derivatives, various modes of inhibition have been observed. Kinetic studies, often visualized using Lineweaver-Burk plots, help to determine whether the inhibition is competitive, non-competitive, or mixed-type. researchgate.netresearchgate.net

Receptor Binding and Allosteric Modulation (in vitro)

The morpholine scaffold is a component of various molecules designed to interact with specific receptors. Radioligand binding assays are a common in vitro method to determine the affinity of a compound for a receptor. researchgate.net

Studies on soft anticholinergic agents, some containing a morpholine-like structure, have been performed using cloned human muscarinic receptor subtypes. These studies measure the pKi values, which indicate the binding affinity of the compound to the receptor. nih.gov

Furthermore, the stereochemistry of the morpholine ring can be crucial for receptor binding affinity. For example, in the development of c[RGDfX] cyclopeptides as ligands for αvβ3/αvβ5 integrins, the configuration of a D-morpholine-3-COOH versus an L-morpholine-3-COOH derivative was found to be critical. The D-morpholine-containing peptide was capable of binding to the αvβ3 integrin with low nanomolar affinity, demonstrating the importance of the three-dimensional presentation of the pharmacophore for effective receptor interaction. nih.gov

Cellular Pathway Modulation at the Molecular Level (in vitro)

Morpholine derivatives can influence various cellular pathways at the molecular level, including those related to oxidative stress and inflammation.

Investigation of Antioxidant Mechanisms (in vitro)

Several studies have investigated the in vitro antioxidant activity of morpholine derivatives. researchgate.net The primary methods used to assess this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.net

Density functional theory (DFT) calculations on these cyclodepsipeptides suggest that a likely mechanism of antioxidant action is hydrogen atom abstraction from an activated C-H group in the morpholinedione ring. researchgate.netnih.gov Metal complexes of morpholine derivatives have also been shown to possess radical scavenging characteristics. nih.govnih.gov

Below is a table summarizing the antioxidant activity of selected morpholine derivatives from various studies.

| Compound Type | Assay | Activity | Reference |

| Morpholine Mannich Base Derivatives | DPPH, ABTS | Significant radical scavenging property | researchgate.net |

| 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione | DPPH | Moderate antioxidant potential | nih.gov |

| 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione | DPPH | Moderate antioxidant potential | nih.gov |

| Metal complexes of 2-(4-morpholinobenzylideneamino)phenol | Radical scavenging | Good biological efficacy | nih.govnih.gov |

Modulation of Apoptotic or Necroptotic Pathways (in vitro)

The morpholine ring is a key structural motif in a variety of synthetic compounds designed to modulate programmed cell death pathways, primarily apoptosis, in vitro. Research has focused on integrating the morpholine moiety into larger molecular scaffolds to enhance their anticancer properties by inducing apoptosis in cancer cell lines.

Mechanistic Insights from In Vitro Studies

Studies on morpholine-substituted quinazoline (B50416) derivatives have shown their potential as anticancer agents by inducing apoptosis. nih.govnih.gov In mechanistic evaluations, certain derivatives, such as AK-3 and AK-10, were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.govnih.gov The primary mode of cell death was identified as apoptosis. nih.govnih.gov Molecular docking studies suggest that these compounds may bind to anti-apoptotic Bcl-2 proteins, thereby triggering the apoptotic cascade. nih.gov

Similarly, a study on morpholine-substituted tetrahydroquinoline (THQ) derivatives identified compound 10e as a potent candidate that induces apoptosis in a dose-dependent manner in lung cancer cells (A549). mdpi.com This suggests that the morpholine moiety, in combination with other functional groups like trifluoromethyl, can significantly enhance the apoptotic potency of a compound. mdpi.com

Another morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA) , has been shown to induce a different form of programmed cell death called ferroptosis in prostate and ovarian cancer cells. nih.gov This induction of ferroptosis also leads to subsequent apoptosis and inhibition of tumor cell proliferation. nih.gov The mechanism involves the targeting of the NRF2 protein, leading to increased intracellular reactive oxygen species (ROS) and iron levels, hallmarks of ferroptosis. nih.gov

The table below summarizes the in vitro apoptotic effects of representative morpholine derivatives on various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Key Mechanistic Findings (in vitro) |

| Morpholine Substituted Quinazolines | AK-3, AK-10 | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | Induces apoptosis; inhibits cell proliferation in the G1 phase of the cell cycle. nih.govnih.gov |

| Morpholine Substituted Tetrahydroquinolines | 10e | A549 (Lung) | Induces apoptosis in a dose-dependent manner. mdpi.com |

| Morpholine-based Sulfonamides | MESA | Prostate and Ovarian Cancer Cells | Induces ferroptosis, leading to apoptosis and proliferation inhibition by targeting NRF2. nih.gov |

Development and Application of Bioprobes

The morpholine functional group is widely utilized in the design of sophisticated bioprobes due to its unique chemical properties. Its tertiary amine can be protonated in acidic environments, making it an excellent targeting moiety for acidic organelles like lysosomes. nih.govrawdatalibrary.netnih.gov This property is harnessed to create fluorescent probes for intracellular monitoring and for targeting nucleic acids.

Fluorescent Probes for Intracellular Monitoring (e.g., pH, specific analytes)

The development of fluorescent probes for monitoring intracellular environments is crucial for understanding cellular function and pathology. acs.org Morpholine derivatives are integral to the design of probes for sensing pH and specific analytes within living cells. nih.govnih.gov

pH-Sensitive Probes

Many fluorescent probes designed to monitor lysosomal pH incorporate morpholine residues. nih.gov The tertiary amine of the morpholine group allows for selective accumulation in acidic lysosomes through protonation. nih.govnih.gov This change in protonation state can be used to modulate the fluorescence of a linked fluorophore. For example, three morpholine-based fluorescent probes (A, B, and C) were developed using a BODIPY dye core. nih.govnih.gov In contrast to typical probes, these exhibited high fluorescence in basic conditions and very weak fluorescence in acidic conditions. nih.govnih.gov This fluorescence quenching in acidic environments is due to a photo-induced electron transfer (d-PET) mechanism that occurs upon protonation of the morpholine moiety. nih.govnih.gov

Analyte-Specific Probes

Beyond pH, the morpholine group serves as a targeting component in probes designed to detect specific intracellular analytes. A lysosome-targeted fluorescent probe was developed for imaging intracellular Zn²⁺ by combining a Zn²⁺ chelator, a fluorophore, and a morpholine group as the lysosome-targeting moiety. mdpi.com This probe was designed to respond to both low pH and the presence of Zn²⁺, demonstrating the versatility of the morpholine scaffold in creating multi-functional bioprobes. mdpi.com Carbon dots functionalized with morpholine have also been developed as highly selective fluorescent probes for imaging lysosomes in living cells, noted for their low cytotoxicity and excellent photostability. nih.govacs.org

The table below details examples of morpholine-based fluorescent bioprobes.

| Probe Type | Analyte / Target | Mechanism of Action | Key Features |

| BODIPY-based Probes | pH | Fluorescence quenching in acidic conditions via d-PET mechanism upon morpholine protonation. nih.govnih.gov | High photostability; selective response to pH over common metal ions. nih.gov |

| Carbon Dot-based Probes | Lysosomes | Morpholine group serves as a targeting unit for lysosomes. nih.govacs.org | High selectivity for lysosomes; low cytotoxicity; excellent photostability. nih.gov |

| Multi-component Probes | Zn²⁺ in Lysosomes | Morpholine moiety targets the probe to the lysosome for dual sensing of low pH and Zn²⁺. mdpi.com | Functions on an AND logic gate, requiring both acidic pH and Zn²⁺ for enhanced fluorescence. mdpi.com |

DNA/RNA Targeting Probes and Their Interaction Mechanisms

The structural properties of morpholine have been adapted for the development of probes and nucleotide analogs that target DNA and RNA, aiming to influence gene expression and stability.

siRNA Targeting and Stabilization

Morpholine-based nucleotide analogs have been developed as building blocks for hepatic siRNA targeting and stabilization. nih.gov In this application, a GalNAc ligand, which binds to asialoglycoprotein receptors on liver cells, was attached to the morpholine nitrogen. nih.gov These morpholino GalNAc scaffolds were then incorporated into the sense strand of a transthyretin-targeting siRNA. nih.gov The study established a clear structure-activity relationship based on the linker type and attachment site of the morpholino moieties. nih.gov

Furthermore, simple alkylation of the morpholine nitrogen created a nucleotide analog that, when used as an overhang at the 3'-end of the siRNA sense strand, increased the stability of the siRNA molecule. nih.gov This combination of a targeting morpholine building block and a stabilizing alkyl-substituted morpholine resulted in siRNAs with improved duration of action in vivo. nih.gov

Interaction Mechanisms

The interaction of probes with RNA or DNA can occur through various modes, including hybridization, formation of R-loops, or the creation of triple helix structures. nih.gov Probes designed for RNA targeting often feature an RNA-reactive group, such as acylimidazole, which can covalently modify the 2′-hydroxyl groups of RNA nucleotides within the drug-binding site. nih.gov While specific mechanistic studies for this compound are unavailable, the broader class of morpholino oligomers (a well-known class of RNA-targeting molecules) functions via an antisense mechanism. They bind to complementary RNA sequences, sterically blocking processes like translation or splicing without degrading the RNA target. This highlights a common interaction mechanism for morpholine-containing structures designed to target nucleic acids.

| Probe/Analog Type | Target Molecule | Application/Function | Interaction Insight |

| Morpholino GalNAc Scaffolds | siRNA (hepatic) | Targeting siRNA to liver cells. nih.gov | Ligand on morpholine nitrogen binds to cell-specific receptors. nih.gov |

| Alkyl-substituted Morpholine Analogs | siRNA | Increasing the stability of siRNA strands. nih.gov | Used as 3'-overhangs to protect against degradation. nih.gov |

Structure Activity Relationship Sar Studies of 4 2 Methylpentyl Morpholine and Its Analogs

Influence of the N-Alkyl Chain Length and Branching on Molecular Recognition and Binding

The nature of the N-alkyl substituent on the morpholine (B109124) nitrogen is a key determinant of biological activity. Both the length and branching of this chain influence the molecule's lipophilicity and steric profile, which are crucial for effective binding to target receptors.

Research Findings on Chain Length: Studies on various N-substituted morpholine derivatives demonstrate a clear relationship between the N-alkyl chain length and biological efficacy. For instance, in a series of cannabimimetic indoles featuring a morpholinoethyl group, the N-1 alkyl chain length was found to be critical for high-affinity binding to cannabinoid receptors CB1 and CB2. Optimal binding for both receptors was observed with a five-carbon (pentyl) side chain. An alkyl chain of 3 to 6 carbons was sufficient for high-affinity binding, but extending the chain to seven carbons (heptyl) resulted in a significant decrease in binding affinity. This suggests the presence of a specific hydrophobic pocket in the receptor that best accommodates a chain of a particular length.

Similarly, research on N-alkylmorpholine derivatives as antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA) has shown a strong correlation between chain length and bactericidal effects. While specific data on 4-(2-Methylpentyl)morpholine is not detailed, the general trend shows that compounds with shorter alkyl chains (fewer than five carbons) are inactive.

The 2-methylpentyl group in this compound is a six-carbon, branched alkyl chain. This structure provides a balance of moderate lipophilicity and specific steric bulk. The branching at the second position can influence the molecule's conformational flexibility and how it presents itself to a binding site, potentially enhancing selectivity for a particular target compared to a linear hexyl chain. Computational studies on synthetic cannabinoids have also highlighted that the length of an N-linked alkyl chain is an important structural feature influencing binding affinity.

| N-Alkyl Chain | Number of Carbons | Relative Binding Affinity |

|---|---|---|

| Methyl | 1 | Low |

| Propyl | 3 | High |

| Pentyl | 5 | Optimal |

| Hexyl | 6 | High |

| Heptyl | 7 | Low |

Impact of Substitutions on the Morpholine Ring on Biological Interactions

Modifications to the morpholine ring itself, through the addition of substituents, can significantly alter the compound's biological profile. These substitutions can affect the molecule's electronics, conformation, and potential for hydrogen bonding, thereby influencing its interaction with target proteins.

The morpholine ring is not merely a passive scaffold; its oxygen atom can act as a hydrogen bond acceptor, and the ring's chair conformation orients substituents in specific spatial arrangements. SAR studies on various morpholine-containing compounds have shown that introducing substituents at different positions on the ring can lead to enhanced potency and selectivity. For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain series of compounds.

In other cases, the entire morpholine moiety is part of a broader pharmacophore where its specific properties are essential. For example, in a series of quinoline (B57606) derivatives designed as cholinesterase inhibitors, the morpholine group was a key component, and its replacement would likely alter the activity profile. Studies on other heterocyclic compounds have also shown that substituting a morpholine ring with other heterocycles, like piperidine or piperazine, can lead to significant changes in biological activity, underscoring the unique contribution of the morpholine structure. C-substituted morpholines are found in a variety of biologically active compounds and are a focus of synthetic efforts to create novel therapeutic agents.

Stereochemical Effects on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. The 2-methylpentyl substituent of this compound contains a chiral center at the second carbon atom, meaning the compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-4-(2-methylpentyl)morpholine and (S)-4-(2-methylpentyl)morpholine.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the enantiomers of a chiral drug. This stereoselectivity can result in one enantiomer having significantly higher potency, a different pharmacological effect, or better metabolic stability than the other.

While specific studies differentiating the activity of the (R) and (S) enantiomers of this compound are not publicly available, the principle of stereoselectivity is well-established in medicinal chemistry. For a molecule to exert its effect, it must bind to a biological target, and this interaction is highly dependent on the three-dimensional fit between the molecule and the binding site. A slight change in the spatial orientation of a methyl group, as seen between the (R) and (S) enantiomers, can dramatically alter this fit, leading to a significant difference in biological response. The stereoselective synthesis of specifically substituted morpholines is an active area of research, highlighting the importance of controlling the molecule's 3D structure to achieve desired biological outcomes.

Computational Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools for understanding and predicting the biological activity of compounds like this compound and its analogs.

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor feature associated with the morpholine oxygen atom.

A hydrophobic feature corresponding to the 2-methylpentyl group.

A positive ionizable/basic feature for the morpholine nitrogen, depending on the physiological pH.

This model serves as a 3D query to screen databases for new, structurally diverse compounds that may have similar biological activity.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 4-alkylmorpholine analogs, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

Key descriptors in a QSAR study for these analogs might include:

Hydrophobicity descriptors (e.g., LogP): Quantifying the effect of the N-alkyl chain's lipophilicity.

Steric descriptors (e.g., Molar Refractivity, Sterimol parameters): Describing the size and shape of the N-alkyl substituent and any ring substitutions.

Electronic descriptors (e.g., partial charges): Accounting for the electronic influence of substituents on the morpholine ring.

The resulting QSAR equation allows researchers to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Hydrophobic | LogP | Lipophilicity / Water-solubility |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Topological | Wiener Index | Molecular branching and compactness |

Applications in Materials Science and Other Chemical Fields

Role as Catalysts or Co-catalysts in Polymer Chemistry (e.g., Urethane (B1682113) Formation)

N-substituted morpholines are recognized for their catalytic activity in various polymerization reactions, most notably in the formation of polyurethanes. Polyurethanes are synthesized through the reaction of polyols with isocyanates, a process that often requires a catalyst to proceed at a practical rate. Tertiary amines are widely used for this purpose, and the morpholine (B109124) nucleus is a key structural feature in several effective catalysts. nih.govresearchgate.net

The catalytic mechanism involves the tertiary amine activating the hydroxyl group of the polyol, making it a more potent nucleophile for attack on the isocyanate group. nih.govresearchgate.net Computational studies on morpholine and 4-methylmorpholine (B44366) have elucidated this process, showing that the amine forms a hydrogen-bonded complex with the alcohol, which facilitates proton transfer during the formation of the urethane linkage. nih.gov

The effectiveness of the catalyst is influenced by the nature of the substituent on the morpholine nitrogen. For instance, computational analysis has shown that 4-methylmorpholine is a slightly more effective catalyst for urethane formation than the parent morpholine. researchgate.netnih.gov This is attributed to differences in their proton affinities and the electronic effects of the N-substituent. researchgate.netnih.gov

| Catalyst | Relative Gibbs Free Energy of Transition State (TS1, kJ/mol) | Proton Affinity (PA, kJ/mol) | Reference |

|---|---|---|---|

| None (Catalyst-free) | 170.05 | N/A | nih.gov |

| Morpholine | 97.78 | 1523.95 | nih.govnih.gov |

| 4-Methylmorpholine | 97.42 | 963.07 | nih.govnih.gov |

Ligand Design for Metal-Organic Frameworks and Coordination Chemistry

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. Consequently, morpholine and its derivatives are valuable ligands in coordination chemistry and in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules, creating porous structures with applications in gas storage, separation, and catalysis.

The properties of a MOF are directly influenced by the structure of the organic ligand. While multidentate ligands are often used to build the primary framework, monodentate ligands like N-substituted morpholines can play crucial roles as well. They can be used to:

Terminate a framework , controlling the dimensionality and particle size.

Modulate the coordination environment of the metal center, influencing its catalytic or magnetic properties.

Functionalize the pores of the MOF, tuning the surface chemistry for selective adsorption of guest molecules.

In this context, 4-(2-methylpentyl)morpholine could serve as a valuable ligand. Its nitrogen atom would provide the coordination site, while the bulky and hydrophobic 2-methylpentyl tail would project into the pores of a MOF or influence the packing of coordination complexes in a crystal. This hydrophobicity could be exploited to create MOFs with a high affinity for nonpolar organic molecules, potentially for applications in separating hydrocarbons or sensing volatile organic compounds (VOCs). The steric hindrance of the alkyl group would also dictate the coordination geometry and the accessibility of the metal center.

Integration into Advanced Polymeric Materials and Coatings

Polymers incorporating the morpholine moiety have been developed for a range of specialized applications. For instance, polymers can be synthesized from monomers containing a morpholine ring, such as acryloyl morpholine. The resulting materials, like poly(acryloyl morpholine), often exhibit hydrophilicity and biocompatibility.

The introduction of a 4-(2-methylpentyl) substituent would fundamentally alter the properties of such polymers. A vinyl or acrylic monomer derived from this compound could be synthesized and polymerized or co-polymerized to create advanced materials. The long, branched alkyl chain would impart significant hydrophobicity to the polymer.

Potential applications for such polymers include:

Hydrophobic Coatings: These polymers could be incorporated into paints and coatings to create water-repellent surfaces for protecting materials from moisture and corrosion.

Fouling-Release Surfaces: In marine environments, hydrophobic surfaces can reduce the adhesion of organisms, providing an environmentally friendly alternative to biocide-containing antifouling paints.

Specialty Membranes: The tailored hydrophobicity could be used to fabricate membranes for separation processes, such as pervaporation or gas separation.

Polymer Additives: Used as an additive, it could modify the surface properties or miscibility of polymer blends.

Development of Chemical Sensors and Detection Systems

The ability of the morpholine nitrogen to chelate metal ions is a key feature that has been successfully exploited in the development of chemical sensors. Research has demonstrated that a Quartz Crystal Microbalance (QCM) sensor coated with a thin film of poly(acryloyl morpholine) can selectively detect copper (II) ions (Cu²⁺) in aqueous solutions. researchgate.netscispace.com

The principle of operation involves the morpholine units in the polymer backbone binding to Cu²⁺ ions. scispace.com This binding adds mass to the quartz crystal, causing a measurable change in its resonant frequency, which can be correlated to the concentration of the analyte. scispace.com The sensor showed good selectivity for copper over other divalent metal ions. scispace.com

| Parameter | Value | Reference |

|---|---|---|

| Target Analyte | Cu²⁺ ions in aqueous solution | scispace.com |

| Sensing Principle | Quartz Crystal Microbalance (Mass-based detection) | researchgate.net |

| Concentration Range | 0.5 - 70 ppm | scispace.com |

| Coating | Poly(acryloyl morpholine) | researchgate.net |

A polymer derived from this compound could be used to develop similar sensor platforms. The presence of the hydrophobic 2-methylpentyl group could modify the sensor's affinity and selectivity. While the primary binding site (the nitrogen atom) remains, the surrounding hydrophobic environment created by the alkyl chains might enhance the sensor's response to nonpolar analytes or metal ions complexed with organic ligands. This could pave the way for sensors designed to detect organic pollutants or other specific chemical species in both aqueous and non-aqueous environments.

Emerging Research Directions and Future Perspectives for 4 2 Methylpentyl Morpholine Research

Novel Synthetic Approaches to Architecturally Complex Morpholine (B109124) Derivatives

The future of 4-(2-methylpentyl)morpholine research is intrinsically linked to the development of innovative synthetic methodologies that allow for the creation of structurally complex and diverse analogs. Current research into morpholine synthesis provides a roadmap for how the synthesis of this compound derivatives could be advanced. A key area of development is the use of systematic chemical diversity (SCD), a strategy that guides the synthesis of a wide array of scaffold variations through regiochemical and stereochemical modifications. nih.gov This approach has been successfully used to generate collections of methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acids and amino alcohols. nih.gov By applying similar principles to this compound, a library of derivatives with systematic variations in stereochemistry and regiochemistry could be produced, providing a valuable resource for structure-activity relationship (SAR) studies. nih.gov

Furthermore, novel one-pot synthesis strategies are being developed that offer an economical and efficient route to morpholine derivatives. e3s-conferences.org These methods often involve the reaction of readily available starting materials, such as aromatic o-hydroxy aldehydes and 4-(4-aminophenyl)morpholin-3-one, to produce complex morpholine structures in high yields. ijprs.com The adaptation of such one-pot methodologies for the synthesis of this compound analogs could significantly streamline the production of these compounds for further investigation.

Table 1: Comparison of Synthetic Approaches for Complex Morpholine Derivatives

| Synthetic Approach | Starting Materials | Key Features | Potential Application for this compound |

|---|---|---|---|

| Systematic Chemical Diversity (SCD) | Enantiomerically pure amino acids and amino alcohols | Systematic variation of regiochemistry and stereochemistry | Generation of a diverse library of isomers for SAR studies. nih.gov |

| One-Pot Synthesis | Aromatic o-hydroxy aldehydes, 4-(4-aminophenyl)morpholin-3-one | High yield, economic, efficient | Streamlined synthesis of complex derivatives. e3s-conferences.orgijprs.com |

Integration of Advanced Machine Learning and Artificial Intelligence in Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of predictive chemistry, with significant implications for research into this compound. nih.govrsc.org Neural network-based models are being developed to predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature, for a vast range of organic transformations. acs.org These models are trained on extensive databases of chemical reactions, such as the Reaxys database, and have demonstrated the ability to predict reaction conditions with high accuracy. acs.org For the synthesis of novel this compound derivatives, such AI tools could propose optimal synthetic routes, thereby reducing the time and resources required for experimental optimization. nih.gov

Beyond reaction prediction, ML models can also be employed to anticipate the biological activity and pharmacokinetic properties of novel compounds. researchgate.net By training these models on datasets of known morpholine derivatives with their associated biological activities, it would be possible to predict the potential therapeutic targets and efficacy of new this compound analogs. nih.gov This in silico screening approach can prioritize the synthesis of compounds with the highest probability of desired biological activity, accelerating the discovery of new therapeutic agents. nih.gov

Table 2: Applications of AI and Machine Learning in Morpholine Derivative Research

| Application | AI/ML Model | Training Data | Predicted Output | Relevance to this compound |

|---|---|---|---|---|

| Reaction Condition Prediction | Neural Network | ~10 million reactions from Reaxys | Catalysts, solvents, reagents, temperature | Optimization of synthetic routes for novel derivatives. acs.org |

| Retrosynthesis Planning | Transformer-based models | USPTO patent data | Potential reactant precursors | Design of efficient multi-step syntheses. nih.gov |

Exploration of Unconventional Biological Targets and Mechanistic Pathways (in vitro)

While the morpholine scaffold is present in numerous approved drugs, the exploration of its potential to interact with unconventional biological targets is an exciting frontier. nih.gov Research into various morpholine derivatives has revealed a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties. researchgate.net For instance, certain morpholine-substituted quinazoline (B50416) derivatives have shown significant cytotoxic activity against cancer cell lines by inducing apoptosis through the G1 phase of the cell cycle. nih.gov Similarly, novel morpholine-bearing quinoline (B57606) derivatives have been identified as potent inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

Future in vitro studies on this compound and its derivatives could therefore investigate a wide array of unconventional targets. High-throughput screening campaigns against panels of kinases, proteases, and other enzymes could uncover novel biological activities. For example, given the role of mTOR in cell growth and proliferation, and the discovery of morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors, this would be a logical target to investigate for this compound analogs. mdpi.com Furthermore, exploring the compound's effect on the cell wall synthesis of pathogens like Mycobacterium tuberculosis could reveal new avenues for antibiotic development. researchgate.net

Table 3: Investigated Biological Targets and In Vitro Activity of Morpholine Derivatives

| Morpholine Derivative Class | Biological Target | In Vitro Activity | Potential for this compound Research |

|---|---|---|---|

| Morpholine-substituted quinazolines | Cancer cell lines (A549, MCF-7, SHSY-5Y) | Cytotoxicity, apoptosis induction | Investigation of anticancer properties. nih.gov |

| Morpholine-bearing quinolines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme inhibition (IC50 values in the micromolar range) | Exploration of potential treatments for neurodegenerative diseases. nih.gov |

| Morpholine-substituted tetrahydroquinolines | mTOR | Inhibition of cell proliferation | Investigation of activity against cancer cell lines. mdpi.com |

Innovative Applications in Chemical Biology and Supramolecular Chemistry

The unique properties of the morpholine ring, such as its ability to improve solubility and serve as a hydrogen bond acceptor, make it an attractive component for applications in chemical biology and supramolecular chemistry. nih.gov The systematic synthesis of diverse C-substituted morpholines, as discussed earlier, can provide a collection of fragments for screening against a wide range of biological targets. nih.gov This fragment-based drug discovery approach can identify initial hits that can then be optimized into potent and selective ligands.

In the realm of supramolecular chemistry, the morpholine moiety can be incorporated into larger molecular architectures to direct self-assembly processes. The ability of the nitrogen and oxygen atoms to participate in non-covalent interactions can be harnessed to construct well-defined supramolecular structures such as gels, liquid crystals, and molecular cages. These materials could find applications in areas such as drug delivery, sensing, and catalysis. The 2-methylpentyl substituent on this compound introduces a lipophilic element that could be exploited to modulate the self-assembly behavior of such systems in different solvent environments.

Future research in this area could involve the synthesis of this compound-containing building blocks for supramolecular assembly and the characterization of the resulting structures. Furthermore, the development of chemical probes based on the this compound scaffold could provide valuable tools for studying biological processes in living cells.

Q & A

Q. How should unexpected exothermic reactions during scale-up synthesis be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.